molecular formula C5H11NO4 B12666860 Methyl (hydroxymethyl)(methoxymethyl)-carbamate CAS No. 93859-58-6

Methyl (hydroxymethyl)(methoxymethyl)-carbamate

Cat. No.: B12666860
CAS No.: 93859-58-6
M. Wt: 149.15 g/mol
InChI Key: QNYFBSABYYASCB-UHFFFAOYSA-N
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Description

Methyl (hydroxymethyl)(methoxymethyl)-carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a carbamate group attached to a methyl group, a hydroxymethyl group, and a methoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (hydroxymethyl)(methoxymethyl)-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical tool for studying enzyme inhibition.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl carbamate: Lacks the hydroxymethyl and methoxymethyl groups.

    Dimethyl carbamate: Contains two methyl groups instead of hydroxymethyl and methoxymethyl groups.

Uniqueness

Methyl (hydroxymethyl)(methoxymethyl)-carbamate is unique due to the presence of both hydroxymethyl and methoxymethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological and biochemical properties compared to other carbamates.

Properties

CAS No.

93859-58-6

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate

InChI

InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3

InChI Key

QNYFBSABYYASCB-UHFFFAOYSA-N

Canonical SMILES

COCN(CO)C(=O)OC

Origin of Product

United States

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